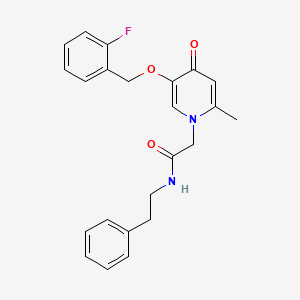
2-(5-((2-フルオロベンジル)オキシ)-2-メチル-4-オキソピリジン-1(4H)-イル)-N-フェネチルアセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-phenethylacetamide is a useful research compound. Its molecular formula is C23H23FN2O3 and its molecular weight is 394.446. The purity is usually 95%.
BenchChem offers high-quality 2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-phenethylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-phenethylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
生物活性
The compound 2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-phenethylacetamide , identified by its CAS number 941916-12-7, is a synthetic organic molecule with potential applications in medicinal chemistry. Its structure includes a pyridine ring with various substituents, which may influence its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C23H23FN2O3, with a molecular weight of approximately 394.4 g/mol. The presence of the fluorobenzyl ether and acetamide moieties suggests potential interactions with biological targets due to their hydrophobic and electronic properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H23FN2O3 |
| Molecular Weight | 394.4 g/mol |
| CAS Number | 941916-12-7 |
Mechanisms of Biological Activity
Preliminary studies indicate that compounds similar to 2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-phenethylacetamide exhibit various biological activities, including:
- Antimicrobial Activity : The compound may possess antifungal properties, particularly against pathogens like Fusarium oxysporum. The mechanism likely involves disruption of fungal cell wall synthesis or interference with metabolic pathways.
- Antitumor Activity : Structural analogs have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
- Neuroactive Properties : The compound's ability to cross the blood-brain barrier suggests potential neuroprotective effects or applications in treating neurological disorders.
Case Studies and Research Findings
Recent research has highlighted the biological activity of structurally related compounds, providing insights into the efficacy and mechanisms of action for this class of molecules.
Antifungal Activity
In a study evaluating related pyridinone derivatives, compounds demonstrated varying degrees of inhibition against Fusarium oxysporum, with IC50 values indicating effectiveness at micromolar concentrations. For instance, one derivative exhibited an IC50 of 0.42 mM, suggesting that structural modifications can enhance antifungal potency .
Antitumor Activity
Research on similar compounds has shown that modifications in the acetamide side chain can significantly affect cytotoxicity against cancer cell lines. For example, certain derivatives were found to induce apoptosis in breast cancer cells via mitochondrial pathways, highlighting the importance of specific substituents in enhancing biological activity.
特性
IUPAC Name |
2-[5-[(2-fluorophenyl)methoxy]-2-methyl-4-oxopyridin-1-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O3/c1-17-13-21(27)22(29-16-19-9-5-6-10-20(19)24)14-26(17)15-23(28)25-12-11-18-7-3-2-4-8-18/h2-10,13-14H,11-12,15-16H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIFJVWQYVKNBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1CC(=O)NCCC2=CC=CC=C2)OCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














